molecular formula C23H22N2O6 B2867168 N-(2H-1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide CAS No. 946380-88-7

N-(2H-1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide

Cat. No.: B2867168
CAS No.: 946380-88-7
M. Wt: 422.437
InChI Key: ZDLSZYJGJWWXRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2H-1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide” is a complex organic compound that features a variety of functional groups, including a dioxole ring, a hydroxymethyl group, and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the pyridinone ring and the hydroxymethyl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-(2H-1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide” can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The pyridinone ring can be reduced to a pyridine derivative.

    Substitution: The benzo[d][1,3]dioxole ring can undergo electrophilic aromatic substitution.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the pyridinone ring would produce a pyridine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, “N-(2H-1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide” may be studied for its potential biological activity. This could include investigations into its interactions with enzymes, receptors, or other biomolecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In an industrial context, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-(2H-1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide” include other pyridinone derivatives, benzo[d][1,3]dioxole derivatives, and compounds with hydroxymethyl groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness could make it particularly valuable in specific applications, such as targeted drug design or the development of new synthetic methodologies.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6/c1-15-4-2-3-5-16(15)13-29-22-10-25(18(12-26)9-19(22)27)11-23(28)24-17-6-7-20-21(8-17)31-14-30-20/h2-10,26H,11-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLSZYJGJWWXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.